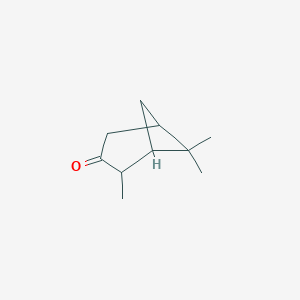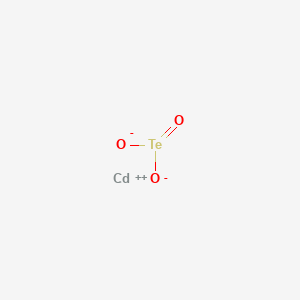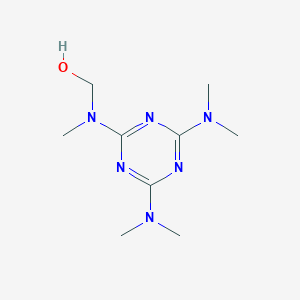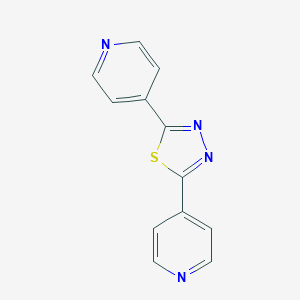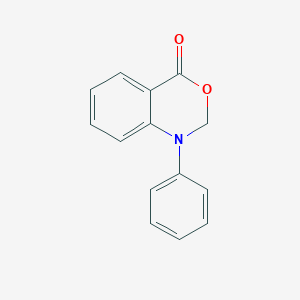
1-Phenyl-2H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2H-3,1-benzoxazin-4-one, also known as PBOX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. PBOX is a small molecule that has been shown to have potent anticancer activity against a variety of cancer cell lines.
Mechanism Of Action
The mechanism of action of 1-Phenyl-2H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the activation of the intrinsic apoptotic pathway. 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to induce the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis. 1-Phenyl-2H-3,1-benzoxazin-4-one has also been found to inhibit the activity of the anti-apoptotic protein Bcl-2, which further promotes apoptosis.
Biochemical And Physiological Effects
1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to induce cell cycle arrest at the G2/M phase, which prevents cancer cells from dividing and proliferating. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has been found to have anti-angiogenic effects, which may contribute to its anticancer activity.
Advantages And Limitations For Lab Experiments
One of the advantages of 1-Phenyl-2H-3,1-benzoxazin-4-one is its potent anticancer activity against a variety of cancer cell lines. It has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-Phenyl-2H-3,1-benzoxazin-4-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has a short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 1-Phenyl-2H-3,1-benzoxazin-4-one. One area of research could focus on improving the solubility and stability of 1-Phenyl-2H-3,1-benzoxazin-4-one to make it more effective in vivo. Another area of research could focus on identifying the specific molecular targets of 1-Phenyl-2H-3,1-benzoxazin-4-one and elucidating its mechanism of action. Additionally, future studies could investigate the efficacy of 1-Phenyl-2H-3,1-benzoxazin-4-one in combination with other anticancer drugs. Finally, further studies could investigate the potential of 1-Phenyl-2H-3,1-benzoxazin-4-one as a therapeutic agent for other diseases, such as inflammatory disorders.
Synthesis Methods
The synthesis of 1-Phenyl-2H-3,1-benzoxazin-4-one involves a multistep process that begins with the condensation of o-aminophenol with benzaldehyde to form 2-hydroxy-1-phenylbenzene. This intermediate is then oxidized to form 2-hydroxy-1-phenylbenzene-1,3-dione, which is subsequently cyclized to form 1-Phenyl-2H-3,1-benzoxazin-4-one. The final product is obtained in good yield and purity using this method.
Scientific Research Applications
1-Phenyl-2H-3,1-benzoxazin-4-one has been extensively studied for its anticancer activity. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 1-Phenyl-2H-3,1-benzoxazin-4-one has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. Additionally, 1-Phenyl-2H-3,1-benzoxazin-4-one has been shown to have synergistic effects when combined with other anticancer drugs, making it a promising candidate for combination therapy.
properties
CAS RN |
16075-09-5 |
|---|---|
Product Name |
1-Phenyl-2H-3,1-benzoxazin-4-one |
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-phenyl-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H11NO2/c16-14-12-8-4-5-9-13(12)15(10-17-14)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
OJVFIJUQEKMZNS-UHFFFAOYSA-N |
SMILES |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Canonical SMILES |
C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



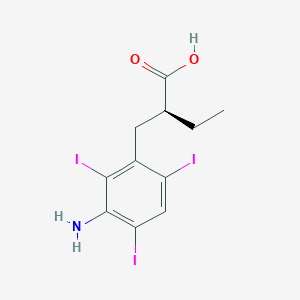
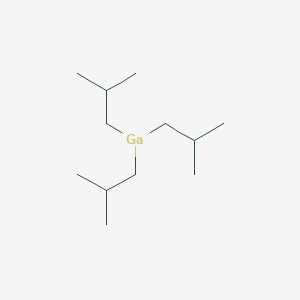
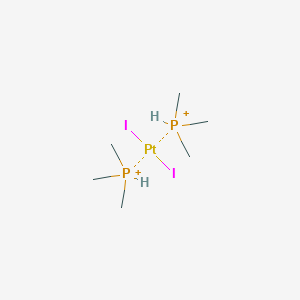
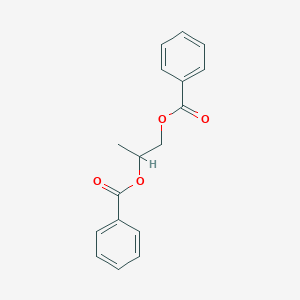
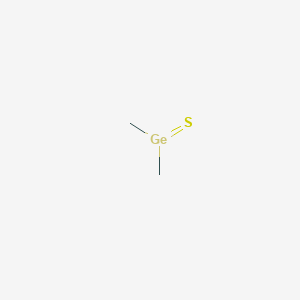
acetic acid](/img/structure/B99544.png)
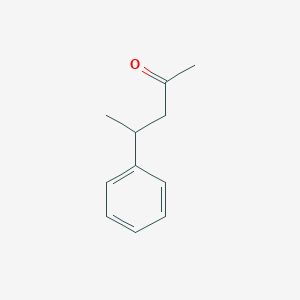
![[17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B99552.png)
